molecular formula C10H19N3O B8623457 N-allyl-4-methyl-piperazine-1-carboxyamide

N-allyl-4-methyl-piperazine-1-carboxyamide

Cat. No. B8623457
M. Wt: 197.28 g/mol
InChI Key: IVAKWLRTWUHDEY-UHFFFAOYSA-N
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Patent
US07973012B2

Procedure details

To a chloroform solution (70 mL) of allylamine (400 mg, 7.00 mmol) were added triethylamine (1.31 mL, 9.45 mmol) and 4-nitrophenyl chloroformate (1.62 g, 8.06 mmol), and the mixture was stirred overnight at room temperature. To this reaction solution was added 1-methylpiperazine (771 mg, 7.70 mmol), and the mixture was stirred overnight at room temperature. The reaction solution was evaporated under reduced pressure. To thus obtained residue was added ethyl acetate, and precipitated insoluble matter was filtered off. The filtrate was concentrated, and thus obtained residue was purified with NH type silica gel column chromatography (hexane:ethyl acetate=5:1, ethyl acetate), and silica gel column chromatography (ethyl acetate, chloroform:methanol=20:1 to 5:1) to obtain the title compound (1.38 g, quant.) as a colorless powder.
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:5]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6].ClC(OC1C=CC([N+]([O-])=O)=CC=1)=[O:14].C[N:26]1[CH2:31]CNCC1>C(Cl)(Cl)Cl>[CH2:1]([NH:4][C:6]([CH2:5][N:7]1[CH2:10][CH2:11][N:26]([CH3:31])[CH2:9][CH2:8]1)=[O:14])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
771 mg
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C(C=C)N
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.62 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To thus obtained residue was added ethyl acetate
CUSTOM
Type
CUSTOM
Details
precipitated insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
thus obtained residue was purified with NH type silica gel column chromatography (hexane:ethyl acetate=5:1, ethyl acetate), and silica gel column chromatography (ethyl acetate, chloroform:methanol=20:1 to 5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)NC(=O)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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